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molecular formula C16H15IN2O B8291574 3-[1-(4-Iodobenzoyl)pyrrolidin-3-yl]pyridine

3-[1-(4-Iodobenzoyl)pyrrolidin-3-yl]pyridine

Cat. No. B8291574
M. Wt: 378.21 g/mol
InChI Key: NWGDNFJSVHTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367679B2

Procedure details

i-5d (3.59 g, 24.2 mmol) was added to a stirred solution of 4-iodobenzoic acid (6.00 g, 24.2 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (5.10 g, 26.6 mmol) and 1-hydroxybenzotriazole (3.70 g, 24.2 mmol) in DMF (100 mL). After 12 h, the reaction mixture was quenched with said, aq. NaHCO3 and extracted with EtOAc. The organic layer was washed with water and brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound i-21a. m/z (ES) 379 (MH)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.CN(C)[CH2:14][CH2:15][CH2:16][N:17]=[C:18]=NCC.O[N:24]1[C:28]2[CH:29]=[CH:30][CH:31]=CC=2N=N1.[CH3:33]N(C=O)C>>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:24]2[CH2:31][CH2:30][CH:29]([C:33]3[CH:18]=[N:17][CH:16]=[CH:15][CH:14]=3)[CH2:28]2)=[O:8])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.1 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
3.7 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 and extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC1=CC=C(C(=O)N2CC(CC2)C=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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